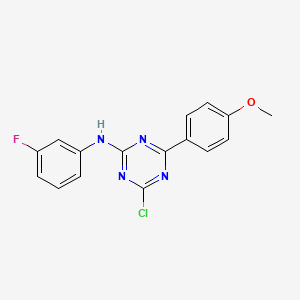
4-Chloro-N-(3-fluorophenyl)-6-(4-methoxyphenyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(3-fluorophenyl)-6-(4-methoxyphenyl)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the phenyl rings attached to the triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-fluorophenyl)-6-(4-methoxyphenyl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions: The introduction of chloro, fluoro, and methoxy groups can be achieved through nucleophilic aromatic substitution reactions. For example, the chloro group can be introduced using thionyl chloride, while the fluoro and methoxy groups can be introduced using appropriate fluorinating and methoxylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(3-fluorophenyl)-6-(4-methoxyphenyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents like sodium methoxide, fluorinating agents, and thionyl chloride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential probe for studying biological processes.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(3-fluorophenyl)-6-(4-methoxyphenyl)-1,3,5-triazin-2-amine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(3-fluorophenyl)-1,3,5-triazin-2-amine: Lacks the methoxy group, which may affect its chemical properties and applications.
6-(4-Methoxyphenyl)-1,3,5-triazin-2-amine:
4-Chloro-1,3,5-triazin-2-amine: A simpler compound with fewer substituents, which may have different chemical behavior.
Uniqueness
The unique combination of chloro, fluoro, and methoxy groups in 4-Chloro-N-(3-fluorophenyl)-6-(4-methoxyphenyl)-1,3,5-triazin-2-amine can confer distinct chemical properties, such as increased reactivity, specific binding interactions, and potential for diverse applications.
Properties
CAS No. |
825647-38-9 |
|---|---|
Molecular Formula |
C16H12ClFN4O |
Molecular Weight |
330.74 g/mol |
IUPAC Name |
4-chloro-N-(3-fluorophenyl)-6-(4-methoxyphenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C16H12ClFN4O/c1-23-13-7-5-10(6-8-13)14-20-15(17)22-16(21-14)19-12-4-2-3-11(18)9-12/h2-9H,1H3,(H,19,20,21,22) |
InChI Key |
YBSNZMGTEDZRLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


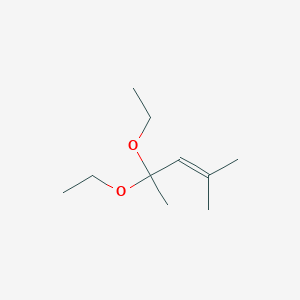
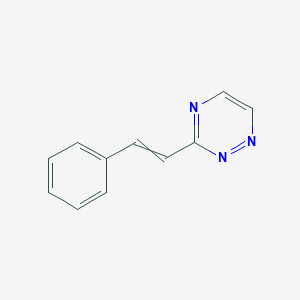
![1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole](/img/structure/B14231625.png)
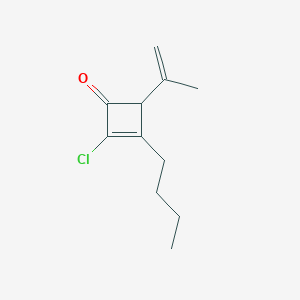
![2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one](/img/structure/B14231634.png)
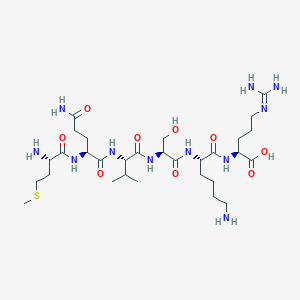
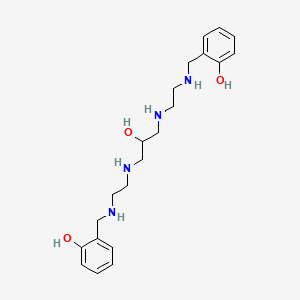
![3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14231656.png)

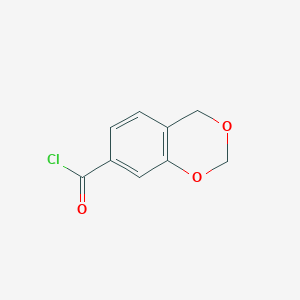
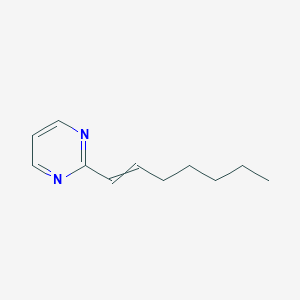
![Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14231679.png)


